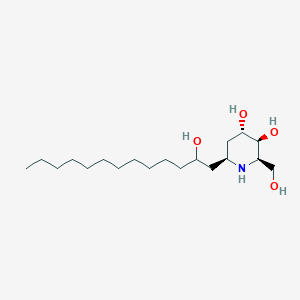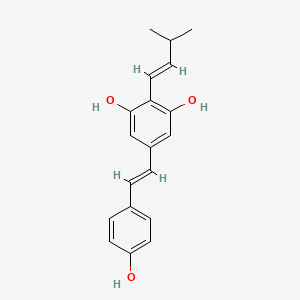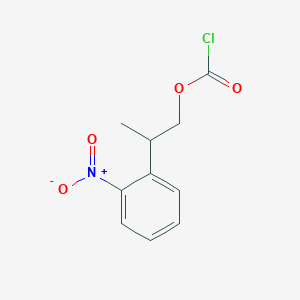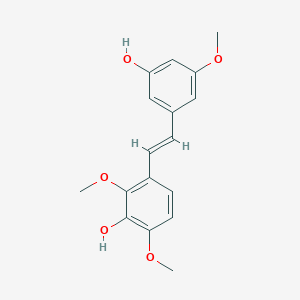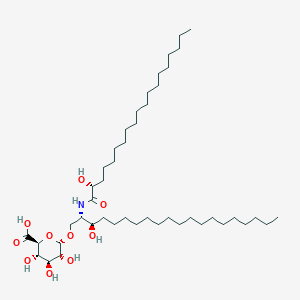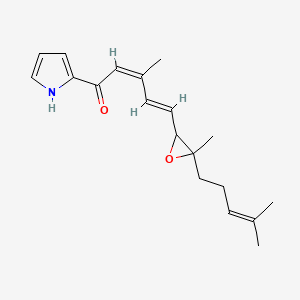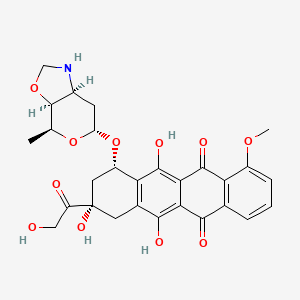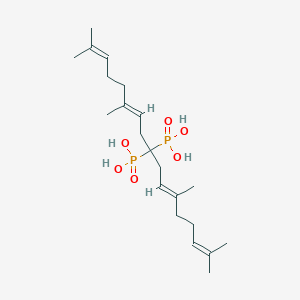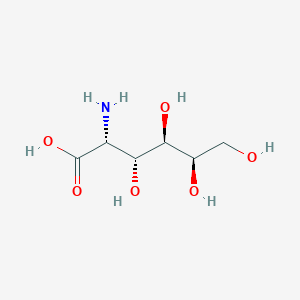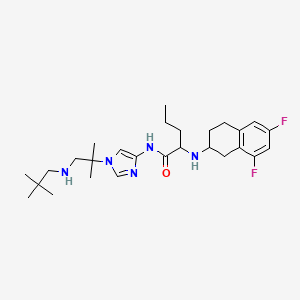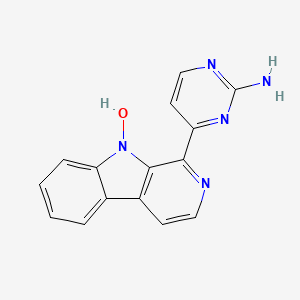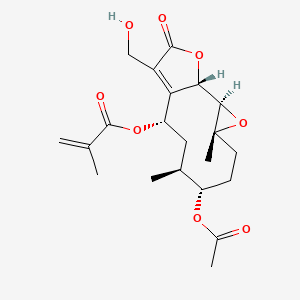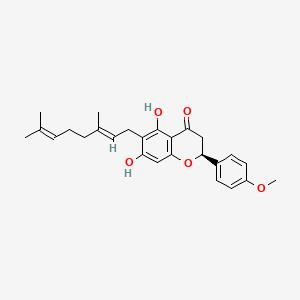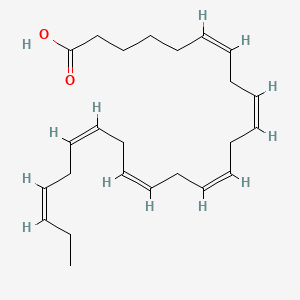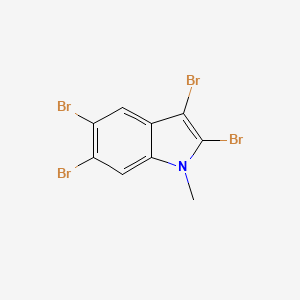
2,3,5,6-Tetrabromo-1-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrabromo-1-methylindole is a natural product found in Palisada perforata, Laurencia decumbens, and Chondrophycus papillosus with data available.
Applications De Recherche Scientifique
Synthesis and Derivatives
- 2,3,5,6-Tetrabromo-1-methylindole can be selectively synthesized from 2,3-dibromo-1-methylindole, prepared from indole in a high yield process. This synthesis is significant in the study of marine-derived natural products like those from the red alga Laurencia brongniartii and brittle star Ophiocoma erinaceus (Liu & Gribble, 2002).
- The compound's derivatives have been studied for antimicrobial activities, highlighting its potential in pharmaceutical research. For instance, bromination of specific indole derivatives led to compounds with studied antimicrobial properties (Hishmat et al., 1988).
Chemical Reactions and Properties
- Research into the nitration of methyl substituted indole-3-aldehydes reveals insights into the chemical behavior of related compounds under specific conditions (Settimo & Saettone, 1965).
- Studies on the electrooxidation of methylindoles, including 1-methylindole, provide valuable information on the mechanisms and structures formed during electrochemical oxidation processes (Berlin et al., 1996).
Applications in Material Science
- 2,3,5,6-Tetrabromo-1-methylindole has been utilized in the synthesis of carbazoles and 1,2-dihydrocarbazoles, indicating its role in the development of novel organic materials (Hussain et al., 2011).
Potential Medical Applications
- Studies on compounds like methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with 2,3,5,6-Tetrabromo-1-methylindole, suggest potential applications in cancer treatment due to their ability to inhibit tubulin polymerization (Gastpar et al., 1998).
Environmental and Energy Applications
- The degradation of methylindoles, such as 3-methylindole, by ionizing radiation offers insights into advanced methods for treating refractory organic pollutants, highlighting potential environmental applications (He, Wang, & Wang, 2022).
Propriétés
Nom du produit |
2,3,5,6-Tetrabromo-1-methylindole |
|---|---|
Formule moléculaire |
C9H5Br4N |
Poids moléculaire |
446.76 g/mol |
Nom IUPAC |
2,3,5,6-tetrabromo-1-methylindole |
InChI |
InChI=1S/C9H5Br4N/c1-14-7-3-6(11)5(10)2-4(7)8(12)9(14)13/h2-3H,1H3 |
Clé InChI |
CVMZSJYGMCTFEN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=C(C=C2C(=C1Br)Br)Br)Br |
Synonymes |
2,3,5,6-tetrabromo-1-methylindole |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



